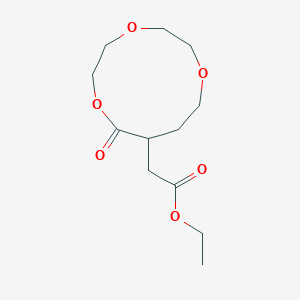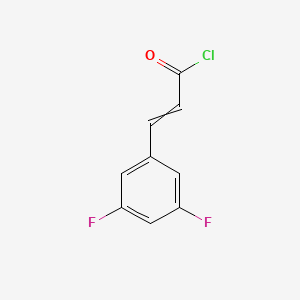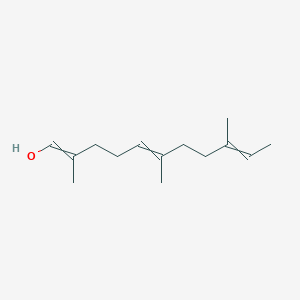
2,6,9-Trimethylundeca-1,5,9-trien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9-Trimethylundeca-1,5,9-trien-1-OL is a chemical compound with the molecular formula C14H24O It is characterized by the presence of three methyl groups and three double bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Trimethylundeca-1,5,9-trien-1-OL typically involves the use of starting materials such as geraniol or other terpenoid compounds. The synthetic route may include steps such as alkylation, dehydrogenation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the compound with high purity. Safety measures and environmental considerations are also important aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,6,9-Trimethylundeca-1,5,9-trien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and halogenated compounds.
Scientific Research Applications
2,6,9-Trimethylundeca-1,5,9-trien-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,9-Trimethylundeca-1,5,9-trien-1-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundeca-1,5,9-triene: Similar in structure but lacks the hydroxyl group.
Geraniol: A related terpenoid with similar chemical properties.
Farnesol: Another terpenoid with a similar carbon skeleton but different functional groups.
Uniqueness
2,6,9-Trimethylundeca-1,5,9-trien-1-OL is unique due to the presence of its hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
185806-93-3 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,6,9-trimethylundeca-1,5,9-trien-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(2)9-10-13(3)7-6-8-14(4)11-15/h5,7,11,15H,6,8-10H2,1-4H3 |
InChI Key |
IXHQACSFPZJTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC(=CCCC(=CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


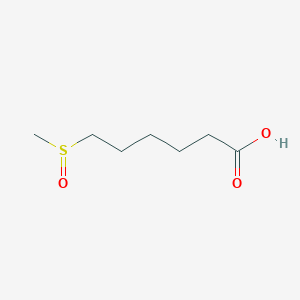
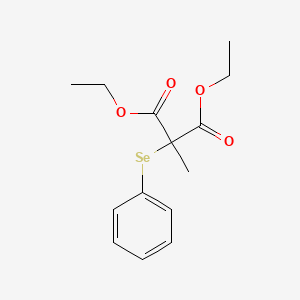
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
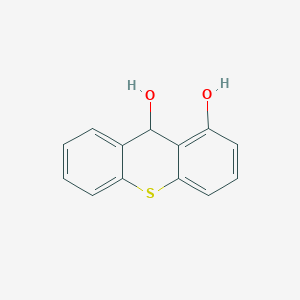
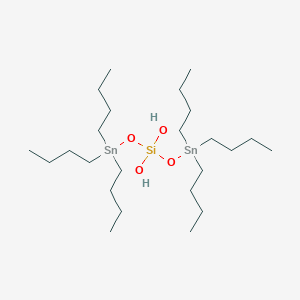
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
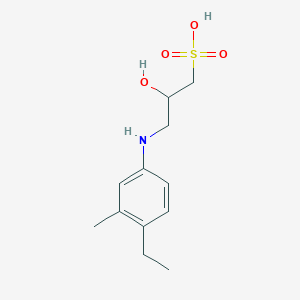
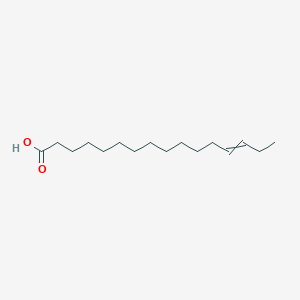
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
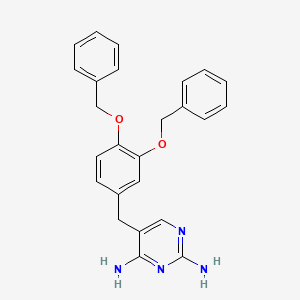
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
